molecular formula C8H6F4N2O B13416509 2-Fluoro-3-(trifluoromethyl)phenylurea

2-Fluoro-3-(trifluoromethyl)phenylurea

Cat. No.: B13416509
M. Wt: 222.14 g/mol
InChI Key: UQWICPCHLMVRKO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluoro and trifluoromethyl groups enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(trifluoromethyl)phenylurea
  • 2-Fluoro-4-(trifluoromethyl)phenylurea
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenylurea is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6F4N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

UQWICPCHLMVRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)N)F)C(F)(F)F

Origin of Product

United States

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